[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol
Overview
Description
[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol is a chemical compound with the molecular formula C6H10F2O2 and a molecular weight of 152.14 g/mol It is characterized by the presence of an oxetane ring substituted with a difluoroethyl group and a hydroxymethyl group
Preparation Methods
The synthesis of [3-(1,1-Difluoroethyl)oxetan-3-yl]methanol typically involves the reaction of suitable precursors under controlled conditions. One common synthetic route includes the reaction of 3-hydroxyoxetane with 1,1-difluoroethane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxetane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(1,1-Difluoroethyl)oxetan-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The oxetane ring can also contribute to the compound’s stability and reactivity, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol can be compared with other oxetane derivatives, such as:
[3-(1,1-Difluoroethyl)oxetan-3-yl]amine: Similar structure but with an amine group instead of a hydroxymethyl group.
[3-(1,1-Difluoroethyl)oxetan-3-yl]thiol: Contains a thiol group instead of a hydroxymethyl group.
[3-(1,1-Difluoroethyl)oxetan-3-yl]carboxylic acid: Features a carboxylic acid group instead of a hydroxymethyl group.
The uniqueness of this compound lies in its combination of the difluoroethyl group and the oxetane ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[3-(1,1-difluoroethyl)oxetan-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-5(7,8)6(2-9)3-10-4-6/h9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVGCQKLSATKID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(COC1)CO)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271958 | |
Record name | 3-Oxetanemethanol, 3-(1,1-difluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2102412-02-0 | |
Record name | 3-Oxetanemethanol, 3-(1,1-difluoroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxetanemethanol, 3-(1,1-difluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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